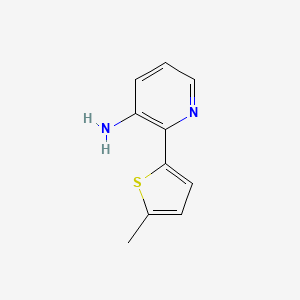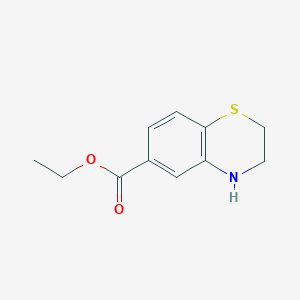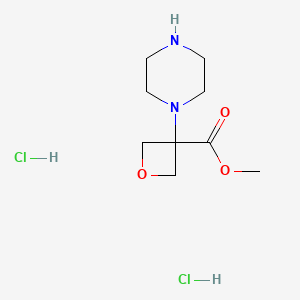
3-甲基-6-(三氟甲基)吡啶-2-胺
描述
3-Methyl-6-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C7H7F3N2 and its molecular weight is 176.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-6-(trifluoromethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-6-(trifluoromethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环境修复
用于PFAS去除的胺功能化吸附剂
含胺吸附剂,包括与3-甲基-6-(三氟甲基)吡啶-2-胺相关的化合物,已显示出在从水源中去除全氟烷基和聚全氟烷基物质(PFAS)方面具有潜力。这些吸附剂利用静电相互作用、疏水相互作用和特定吸附剂形态来有效捕获PFAS,暗示了3-甲基-6-(三氟甲基)吡啶-2-胺衍生物在水处理技术中的潜在应用 (Ateia et al., 2019)。
化学合成与催化
药物发现中的杂环芳香胺
3-甲基-6-(三氟甲基)吡啶-2-胺的结构基元在合成杂环芳香胺(HAAs)中具有相关性,这对于药物化学中潜在致癌性质的HAAs至关重要。对HAAs在食品加工中的形成、缓解、代谢和风险评估的研究强调了这一化合物类在理解饮食致癌风险和开发更安全化合物的合成方法中的重要性 (Chen et al., 2020)。
环境毒理学
全氟化合物的吸附行为
研究表明,包括类似于3-甲基-6-(三氟甲基)吡啶-2-胺的结构在内的胺类化合物对全氟化合物具有强大的吸附能力。这些发现突显了胺功能化材料在环境清理工作中的潜在应用,特别是在吸附和从水体中去除持久性有机污染物方面 (Du et al., 2014)。
分析化学
生物基质中杂环芳香胺的分析
检测HAAs的分析方法,包括与3-甲基-6-(三氟甲基)吡啶-2-胺结构相关的化合物,在食品、生物样本和饮料等各种基质中至关重要,以了解它们的生物效应和暴露水平。液相色谱联用质谱等技术已经发展出用于敏感和选择性分析,强调了这一化合物类在毒理学研究和风险评估中的重要性 (Teunissen et al., 2010)。
作用机制
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities . For instance, some trifluoromethyl-containing drugs have been found to act as antagonists for the calcitonin gene-related peptide (CGRP) receptor .
Mode of Action
It’s worth noting that trifluoromethylpyridines have been used as key structural motifs in active agrochemical and pharmaceutical ingredients . They have been found to exhibit excellent biological activity .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially influence its pharmacokinetic properties, as fluorine atoms are known to affect the metabolic stability, lipophilicity, and bioavailability of drugs .
Result of Action
Compounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities .
Action Environment
The trifluoromethyl group in the compound could potentially influence its stability and reactivity .
生化分析
Biochemical Properties
3-Methyl-6-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a substrate in the synthesis of macrocyclic compounds, which are crucial in pharmaceutical applications . The trifluoromethyl group in its structure enhances its reactivity and binding affinity with target biomolecules, making it a valuable tool in biochemical research.
Cellular Effects
The effects of 3-Methyl-6-(trifluoromethyl)pyridin-2-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell . Additionally, its impact on gene expression can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 3-Methyl-6-(trifluoromethyl)pyridin-2-amine exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances its binding affinity to target enzymes and proteins, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-6-(trifluoromethyl)pyridin-2-amine change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biological effects . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 3-Methyl-6-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing toxicity. At higher doses, toxic or adverse effects can be observed, including changes in cellular metabolism and gene expression . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
3-Methyl-6-(trifluoromethyl)pyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s trifluoromethyl group plays a key role in its metabolic stability and reactivity. It can influence metabolic flux and levels of metabolites, thereby affecting overall cellular metabolism . The identification of specific metabolic pathways and enzymes involved is essential for understanding the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of 3-Methyl-6-(trifluoromethyl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The trifluoromethyl group enhances the compound’s ability to cross cellular membranes and reach its target sites . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Methyl-6-(trifluoromethyl)pyridin-2-amine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biological effects. The trifluoromethyl group plays a key role in determining the compound’s localization and activity . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
3-methyl-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-3-5(7(8,9)10)12-6(4)11/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURNWXZZAOHVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1430840.png)
![2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B1430842.png)
![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/structure/B1430843.png)

![methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d][1,2]oxazole-3-carboxylate](/img/structure/B1430847.png)
![7-Oxa-10-azaspiro[4.6]undecane](/img/structure/B1430848.png)






![5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1430858.png)
